2-hydroxy-1-(3-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(3-Methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or phosphorus oxychloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification: Techniques like recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Optimization of reaction parameters: Such as temperature, pressure, and solvent systems to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-Methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential inhibitor of specific enzymes or receptors, particularly in cancer research.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Disruption of signaling pathways crucial for cell proliferation and survival, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,4-dione
- 1-(3-Methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-trione
Uniqueness
1-(3-Methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the resulting biological activity. Its structure allows for selective inhibition of certain biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N4O2/c1-15-6-5-9-17(12-15)25-19-18(20(26)23-21(25)27)13-24(14-22-19)11-10-16-7-3-2-4-8-16/h2-9,12,22H,10-11,13-14H2,1H3,(H,23,26,27) |
InChI Key |
NAMNFDJWVINWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)NC2=O |
Origin of Product |
United States |
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